4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764767
InChI: InChI=1S/C11H17N3S/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10/h2,7,10,12H,3-6,8H2,1H3
SMILES:
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine

CAS No.:

Cat. No.: VC17764767

Molecular Formula: C11H17N3S

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine -

Specification

Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
IUPAC Name 4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine
Standard InChI InChI=1S/C11H17N3S/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10/h2,7,10,12H,3-6,8H2,1H3
Standard InChI Key FUNVPRUITKZAEU-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)SCC2CCNCC2

Introduction

4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C10H16N2SC_{10}H_{16}N_2S and a molecular weight of 223.34 g/mol. It belongs to the class of pyrimidine derivatives, which are widely studied for their biological and pharmacological applications. The compound is identified by PubChem CID 62268931 and has alternative names such as 4-methyl-2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine and AKOS011552072 .

Structural Characteristics

The compound features:

  • A pyrimidine core with a methyl group at the 4-position.

  • A piperidine ring attached via a sulfanyl (thioether) linkage at the 2-position.

  • Its structure allows for potential interactions with biological targets, making it an interesting candidate for pharmaceutical research.

Synonyms

Other identifiers include:

  • CAS Number: 1249628-31-6

  • EN300-242225 .

Synthesis

The synthesis of pyrimidine derivatives like this compound often involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling methods. These approaches allow for the introduction of diverse substituents, enabling structural modifications for specific biological applications .

Biological Applications

Pyrimidine derivatives, including compounds structurally similar to this one, have been explored for their potential as:

  • Anticancer Agents: Some pyrimidines exhibit selective cytotoxicity against cancer cell lines, such as breast and renal cancers, by targeting specific molecular pathways .

  • Kinase Inhibitors: Pyrimidines with sulfanyl linkages are known to inhibit kinases like c-KIT, which play roles in cancer progression (e.g., gastrointestinal stromal tumors) .

  • Other Pharmacological Activities: These compounds may also be investigated for anti-inflammatory or antimicrobial properties due to their versatile chemical framework .

Pharmacological Potential

While specific data for this compound is limited, its structural similarity to other pyrimidines suggests potential in:

  • Cancer Therapy: Inhibiting oncogenic kinases or interfering with DNA synthesis.

  • Enzyme Modulation: Acting as an inhibitor of metabolic enzymes implicated in diseases like diabetes or metabolic syndrome .

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